molecular formula C5H5N3O B1289416 Pyrimidine-4-carboxamide CAS No. 28648-86-4

Pyrimidine-4-carboxamide

Cat. No. B1289416
Key on ui cas rn: 28648-86-4
M. Wt: 123.11 g/mol
InChI Key: HKSQZEGSMBFHGC-UHFFFAOYSA-N
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Patent
US09163008B2

Procedure details

A sealed glass vial containing a mixture of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-(trifluoromethyl)pyridine (182 mg, 0.5 mmol), 6-(1-carbamoyl-ethylamino)-2-chloro-pyrimidine-4-carboxylic acid amide (122 mg, 0.5 mmol), PdCl2(PPh3)2 (28 mg, 0.04 mmol, Aldrich), Cs2CO3 (325 mg, 1 mmol, Aldrich) in a mixed solvent of ethylene glycol dimethyl ether (1 mL), water (1 mL) and ethanol (0.5 mL) was heated at 100° C. for 2 h. After cooling to room temperature, the mixture was diluted with brine (2 mL) and extracted with EtOAc (2×25 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated on a rotary evaporator. The residue was purified via silica chromatography (0-10% MeOH/CH2Cl2) to give (S)-6-((1-amino-1-oxopropan-2-yl)amino)-2-(4-(4-trifluoromethyl)pyridine-2-yl)oxy)phenyl)pyrimidine-4-carboxamide as white solid, which was further triturated with methanol and dried under vacuum (59 mg, 26%). 1H NMR (400 MHz, DMSO-d6): 8.60 (2H, d, J=8.8 Hz), 8.44 (1H, d, J=5.2 Hz), 8.32 (1H, br), 7.98 (1H, d, J=6.8 Hz), 7.74 (1H, bs), 7.57-7.52 (3H, m), 7.27 (2H, d, J=6.4 Hz), 7.13 (1H, s), 7.02 (1H, bs), 4.59 (1H, m), 1.38 (3H, d, J=7.2 Hz). LC/MS: m/z=447 [M+H]+.
Name
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-(trifluoromethyl)pyridine
Quantity
182 mg
Type
reactant
Reaction Step One
Name
6-(1-carbamoyl-ethylamino)-2-chloro-pyrimidine-4-carboxylic acid amide
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB(C2C=CC(OC3C=C(C(F)(F)F)C=CN=3)=CC=2)O1.C(C(N[C:33]1[N:38]=[C:37](Cl)[N:36]=[C:35]([C:40]([NH2:42])=[O:41])[CH:34]=1)C)(=O)N.C([O-])([O-])=O.[Cs+].[Cs+].COCCOC>[Cl-].[Na+].O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O)C.O>[N:38]1[CH:33]=[CH:34][C:35]([C:40]([NH2:42])=[O:41])=[N:36][CH:37]=1 |f:2.3.4,6.7.8,^1:60,79|

Inputs

Step One
Name
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-(trifluoromethyl)pyridine
Quantity
182 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(OC2=NC=CC(=C2)C(F)(F)F)C=C1)C
Name
6-(1-carbamoyl-ethylamino)-2-chloro-pyrimidine-4-carboxylic acid amide
Quantity
122 mg
Type
reactant
Smiles
C(N)(=O)C(C)NC1=CC(=NC(=N1)Cl)C(=O)N
Name
Cs2CO3
Quantity
325 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
28 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
brine
Quantity
2 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A sealed glass vial containing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica chromatography (0-10% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1=CN=C(C=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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